N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine is an organic compound with the molecular formula C14H15N3O3 It is characterized by the presence of a nitropyridine ring and a methylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine typically involves multiple steps, including the formation of the nitropyridine ring and the attachment of the methylphenoxyethyl group. Common synthetic routes include:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on the aromatic ring with a nucleophile. For example, the reaction of 5-nitropyridin-2-amine with 2-(3-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Metal-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki or Heck coupling, can be used to form the carbon-nitrogen bond between the pyridine ring and the methylphenoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Reduction: Formation of N-[2-(3-methylphenoxy)ethyl]-5-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-ethylphenoxy)ethyl]-5-nitropyridin-2-amine
- N-[2-(3-methoxyphenoxy)ethyl]-5-nitropyridin-2-amine
- N-[2-(3-chlorophenoxy)ethyl]-5-nitropyridin-2-amine
Uniqueness
N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine is unique due to the presence of the methyl group on the phenoxyethyl moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-11-3-2-4-13(9-11)20-8-7-15-14-6-5-12(10-16-14)17(18)19/h2-6,9-10H,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSTCUDOHATKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.